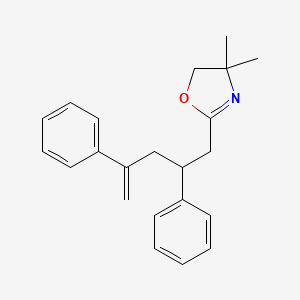
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a complex organic compound that features a unique structure combining an oxazole ring with a diphenylpentene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the allylation of alcohols using allylsilanes under the catalysis of rare-earth-metal triflates, such as Scandium triflate (Sc(OTf)3). This reaction is carried out under mild and neutral conditions, often in solvents like nitromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst in various reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action for 2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-thiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-imidazole: Similar structure but contains a nitrogen atom instead of an oxygen atom in the ring.
Uniqueness
The uniqueness of 2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for unique interactions and reactivity compared to its similar compounds.
Propriétés
Numéro CAS |
61025-24-9 |
|---|---|
Formule moléculaire |
C22H25NO |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-(2,4-diphenylpent-4-enyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H25NO/c1-17(18-10-6-4-7-11-18)14-20(19-12-8-5-9-13-19)15-21-23-22(2,3)16-24-21/h4-13,20H,1,14-16H2,2-3H3 |
Clé InChI |
WVEJZMSDWRRCDG-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)CC(CC(=C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


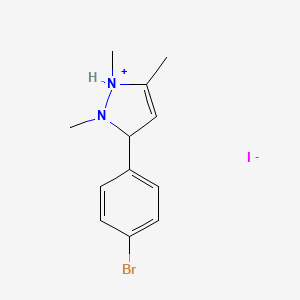

![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)

![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)
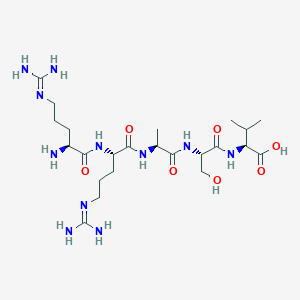
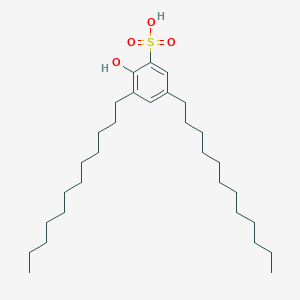
![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)
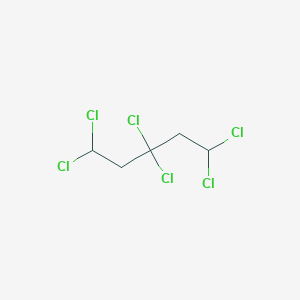
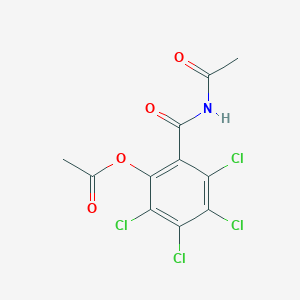
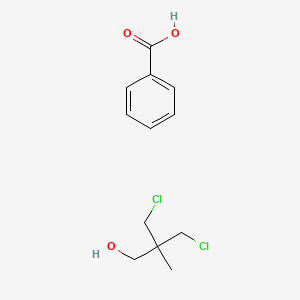
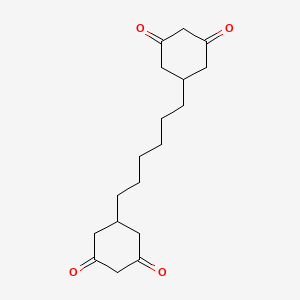

![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
